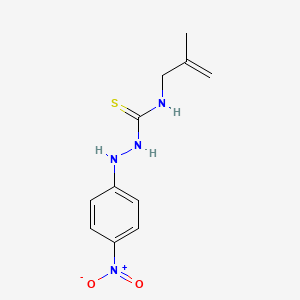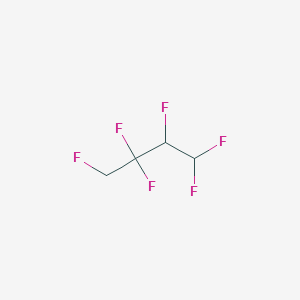
Butane, 1,1,2,3,3,4-hexafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane, 1,1,2,3,3,4-hexafluoro- is a fluorinated hydrocarbon with the molecular formula C4H4F6. This compound is part of a class of chemicals known for their high stability and unique chemical properties due to the presence of multiple fluorine atoms. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1,1,2,3,3,4-hexafluoro- typically involves the fluorination of butane derivatives. One common method includes the reaction of butane with fluorine gas under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of Butane, 1,1,2,3,3,4-hexafluoro- often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while ensuring safety. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Butane, 1,1,2,3,3,4-hexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Oxidation and Reduction: Strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated butanes, while oxidation reactions could produce fluorinated alcohols or ketones.
Applications De Recherche Scientifique
Butane, 1,1,2,3,3,4-hexafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated molecules.
Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of Butane, 1,1,2,3,3,4-hexafluoro- involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways, particularly those involving fluorinated intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-: Similar in structure but contains chlorine atoms in addition to fluorine.
Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different reactivity and applications.
Uniqueness
Butane, 1,1,2,3,3,4-hexafluoro- is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
114810-03-6 |
|---|---|
Formule moléculaire |
C4H4F6 |
Poids moléculaire |
166.06 g/mol |
Nom IUPAC |
1,1,2,3,3,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-1-4(9,10)2(6)3(7)8/h2-3H,1H2 |
Clé InChI |
RRYBTLWHUICEJR-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(F)F)F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)

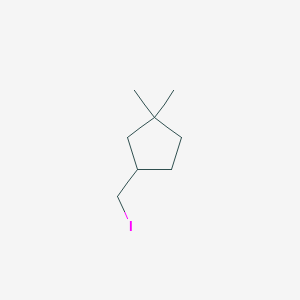

![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)
stannane](/img/structure/B14310872.png)
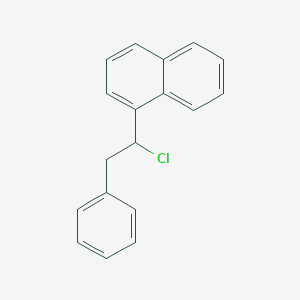
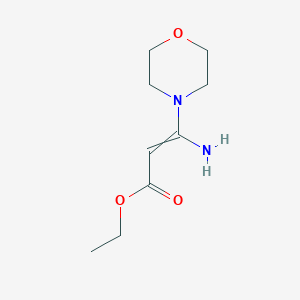
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)

